Methyl 4-bromo-3-(methylsulfanyl)thiophene-2-carboxylate
Overview
Description
Methyl 4-bromo-3-(methylsulfanyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely studied due to their diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of bromine and methylsulfanyl groups in this compound makes it a valuable intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-(methylsulfanyl)thiophene-2-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method includes the bromination of 3-(methylsulfanyl)thiophene-2-carboxylic acid using bromine in the presence of a suitable solvent like acetic acid. The resulting brominated product is then esterified using methanol and a catalyst such as sulfuric acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-(methylsulfanyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include thiophene derivatives with various substituents replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
Methyl 4-bromo-3-(methylsulfanyl)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active molecules with potential therapeutic properties.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.
Organic Synthesis: It is a valuable building block for constructing complex molecular architectures in synthetic chemistry.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-(methylsulfanyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methylsulfanyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets. In material science, the compound’s electronic properties contribute to its function as a semiconductor or conductive material.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-fluorothiophene-2-carboxylate: Similar structure but with a fluorine atom instead of a methylsulfanyl group.
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate: Similar structure but with a hydroxy group instead of a methylsulfanyl group.
Uniqueness
Methyl 4-bromo-3-(methylsulfanyl)thiophene-2-carboxylate is unique due to the presence of the methylsulfanyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and its interactions with other molecules, making it a valuable intermediate in various chemical transformations.
Properties
IUPAC Name |
methyl 4-bromo-3-methylsulfanylthiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S2/c1-10-7(9)6-5(11-2)4(8)3-12-6/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQJYUXGYNJILI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)Br)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901218245 | |
Record name | Methyl 4-bromo-3-(methylthio)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901218245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887586-00-7 | |
Record name | Methyl 4-bromo-3-(methylthio)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887586-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromo-3-(methylthio)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901218245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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